2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride
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Overview
Description
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C8H7F3N2O·HCl. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-(trifluoromethyl)pyridine-3-carboxylic acid.
Amidation: The carboxylic acid is converted to an amide using reagents such as thionyl chloride (SOCl2) and ammonia (NH3).
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Ketone Formation: The amine is reacted with an appropriate ketone precursor, such as acetyl chloride (CH3COCl), to form the desired ketone structure.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, acyl chlorides, typically in the presence of a base like triethylamine (Et3N).
Major Products
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Substituted amine or amide derivatives.
Scientific Research Applications
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-one hydrochloride
- 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one hydrochloride
Uniqueness
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride is unique due to the position of the trifluoromethyl group on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in research applications where specific interactions with biological targets are required.
Properties
IUPAC Name |
2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)7-2-1-5(4-13-7)6(14)3-12;/h1-2,4H,3,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZAQKMMPMWHNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CN)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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